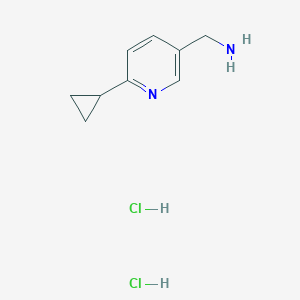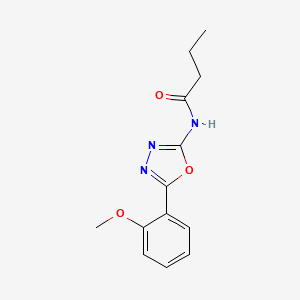
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride, also known as CPMD, is a novel synthetic compound that has been used in a variety of scientific research applications. CPMD is a derivative of pyridine, a heterocyclic aromatic organic compound, and is composed of a cyclopropyl group and a methylamine group. CPMD has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology, and has been found to have a number of unique properties that make it an attractive option for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride and similar compounds have been used in the synthesis of metal complexes, aiding in the understanding of their molecular structure and potential applications in polymer chemistry. For instance, the study by Kwon, Nayab, and Jeong (2015) in Polyhedron examined zinc(II) complexes with related compounds, showcasing their application in the synthesis of polylactide.
Pharmacological Research :
- The compound and its derivatives are explored in pharmacological studies for their potential therapeutic applications. For example, in a 2013 study by Rao, Prasad, and Rao in the International Journal of Innovative Research and Development, derivatives of this compound were synthesized and evaluated for antibacterial and antifungal activities, demonstrating its potential in developing new antimicrobial agents.
Material Science and Catalysis :
- In material science, the compound's derivatives have been utilized in catalysis research. A study by Akbarikalani et al. (2020) in RSC Advances reported the synthesis of copper complexes with (triazole-5-yl)methanamine onto MCM-41. These complexes were used as recyclable nanocatalysts for synthesizing pyridine-containing pseudopeptides, indicating the compound's relevance in advanced material synthesis.
Molecular Design and Synthesis in Organic Chemistry :
- Research by Kamaraj et al. (2021) in Biointerface Research in Applied Chemistry involved the synthesis of novel hexahydroisoxazoloquinoline derivatives using this compound. The study contributed to the understanding of molecular structures and potential applications in organic synthesis and drug design.
Exploring Biological Mechanisms and Therapeutic Potential :
- Pelletier et al. (2009) in the Journal of Medicinal Chemistry discussed the discovery and optimization of compounds derived from this compound. These compounds were investigated for their role in targeting the Wnt beta-catenin cellular messaging system, highlighting their potential in treating bone disorders.
Propriétés
IUPAC Name |
(6-cyclopropylpyridin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-5-7-1-4-9(11-6-7)8-2-3-8;;/h1,4,6,8H,2-3,5,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVCTVSPMHHDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-{[(dimethylcarbamoyl)methyl]sulfanyl}benzoate](/img/structure/B2451725.png)

![5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2451727.png)
![tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B2451730.png)
![2-(ethylthio)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2451731.png)





![4-butoxy-N-(4-chlorophenyl)-N-(2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzamide](/img/structure/B2451743.png)


